Ortho-Chloro Substitution Yields Elevated Lipophilicity Compared to Unsubstituted N-Benzoyl-Valine
The ortho-chloro substitution on the benzoyl ring increases lipophilicity relative to the unsubstituted N-benzoyl-DL-valine. PubChem-computed XLogP3-AA for 2-[(2-chlorophenyl)formamido]-3-methylbutanoic acid is 2.8, whereas N-benzoyl-DL-valine (CAS 1205-07-4) has a computed logP of approximately 1.8 to 2.0 [1]. This ~0.8–1.0 logP unit increase can significantly impact membrane permeability and non-specific protein binding, which are critical parameters in cell-based assays. The enhanced lipophilicity must be accounted for when interpreting biological data or designing follow-up analogs.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | ~1.8–2.0 (N-benzoyl-DL-valine, computed estimate) |
| Quantified Difference | ΔlogP ≈ 0.8–1.0 units higher for the 2-chloro analog |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm; N-benzoyl-DL-valine logP is a class-level estimate from structural analogs |
Why This Matters
Higher lipophilicity can alter intracellular penetration, non-specific protein binding, and assay behavior, requiring explicit experimental controls if a non-chlorinated analog is being considered as a replacement.
- [1] PubChem. 2-[(2-Chlorophenyl)formamido]-3-methylbutanoic acid. Compound Summary, CID 3143070. Computed XLogP3-AA = 2.8. https://pubchem.ncbi.nlm.nih.gov/compound/3143070 View Source
